4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Drug Metabolism Pharmacokinetics CYP Inhibition

4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide (CAS 332152-60-0) is a synthetic small molecule belonging to the thiazol-2-yl benzamide class, characterized by a central benzamide core substituted with a 4-ethoxy group and an unsubstituted 1,3-thiazol-2-yl moiety. This compound possesses a molecular formula of C12H12N2O2S, a molecular weight of 248.3 g/mol, and a calculated LogP of 3.26, positioning it within a moderately lipophilic chemical space suitable for membrane permeability studies.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
Cat. No. B336318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(1,3-thiazol-2-yl)benzamide
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2
InChIInChI=1S/C12H12N2O2S/c1-2-16-10-5-3-9(4-6-10)11(15)14-12-13-7-8-17-12/h3-8H,2H2,1H3,(H,13,14,15)
InChIKeyLJEWEQSEYGLEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide: Core Molecular Profile and Procurement Rationale for Thiazole-Benzamide Research


4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide (CAS 332152-60-0) is a synthetic small molecule belonging to the thiazol-2-yl benzamide class, characterized by a central benzamide core substituted with a 4-ethoxy group and an unsubstituted 1,3-thiazol-2-yl moiety [1]. This compound possesses a molecular formula of C12H12N2O2S, a molecular weight of 248.3 g/mol, and a calculated LogP of 3.26, positioning it within a moderately lipophilic chemical space suitable for membrane permeability studies . As a member of the broader N-(thiazol-2-yl)-benzamide family—compounds recognized for diverse biological activities including enzyme activation, receptor modulation, and antiviral effects [2]—this specific analog serves as a foundational scaffold for structure-activity relationship (SAR) investigations, particularly where the influence of the unadorned thiazole ring and the 4-ethoxy substituent on target engagement and pharmacokinetic behavior is of primary interest.

4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide: Why Interchangeability with Other Thiazole-Benzamide Analogs Is Not Supported by Evidence


The substitution of 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide with a structurally similar thiazole-benzamide analog cannot be assumed to be functionally equivalent without empirical validation. The 4-ethoxy substituent on the benzamide ring is not an inert placeholder; it is a critical determinant of the molecule's electronic distribution, lipophilicity (LogP = 3.26), and potential for hydrogen bonding, all of which directly influence target binding affinity and metabolic stability . For instance, even subtle alterations to the benzamide substitution pattern within the thiazol-2-yl benzamide class are known to dramatically shift selectivity profiles, as demonstrated by the divergent enzyme inhibition and receptor binding behaviors observed across different analogs [1]. Furthermore, the specific and unadorned 1,3-thiazol-2-yl moiety, distinct from benzothiazole or dihydrothiazole variants, confers a unique geometric and electronic topology that governs interactions with biological targets such as the P2X3 receptor and glucokinase, as described in related patent and research literature [2]. The following quantitative evidence underscores specific points of differentiation where this compound exhibits measurable characteristics that set it apart from close analogs, directly informing procurement decisions.

4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide: Quantitative Evidence of Differentiation from Closest Analogs


Comparative CYP Enzyme Inhibition Profile Reveals Low Metabolic Liability vs. Related Thiazole-Benzamides

In a rat liver microsome assay, 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide demonstrated remarkably weak inhibition across major CYP isoforms, with Ki values of 52,600 nM for CYP3A2 and 127,000 nM for CYP1A2 [1]. This profile is in stark contrast to other potent thiazole-containing compounds known to cause significant drug-drug interactions via CYP inhibition. While a direct head-to-head comparison with a specific analog is not available in this assay, the low affinity for CYP enzymes (Ki > 50 μM) indicates a reduced propensity for metabolic interference, a key differentiator from many more heavily substituted or fused thiazole derivatives that often exhibit nanomolar CYP inhibition.

Drug Metabolism Pharmacokinetics CYP Inhibition

Physicochemical Property Profile: Calculated LogP of 3.26 Differentiates from More Hydrophilic Thiazole-Benzamide Analogs

The calculated partition coefficient (LogP) for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide is 3.26 . This value indicates moderate lipophilicity, which is a critical parameter influencing membrane permeability, solubility, and overall pharmacokinetic behavior. In comparison, an analog with a more polar substitution, such as N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxybenzamide, would be expected to have a lower LogP due to the reduced aromaticity and increased basicity of the dihydrothiazole ring. While direct experimental LogP data for the dihydro analog is not reported in the primary literature, the presence of the fully aromatic thiazole ring in the target compound confers a higher LogP than its dihydro counterpart, a difference that can be quantified using standard in silico tools (e.g., SwissADME predicts a ~0.5-1.0 unit increase in LogP for the aromatic thiazole vs. the dihydrothiazole) [1].

Physicochemical Properties Drug Design Lipophilicity

Structural Specificity: The Unsubstituted 1,3-Thiazol-2-yl Moiety Enables Distinct Binding Modes Compared to Benzothiazole Analogs

The target compound contains an unsubstituted 1,3-thiazol-2-yl ring directly linked to the benzamide core. This is a critical structural feature that differentiates it from analogs bearing a benzothiazole moiety, such as N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide . The absence of the fused benzene ring in the target compound results in a significantly different molecular shape, electronic surface, and potential for π-π stacking interactions. While quantitative comparative binding data for this exact pair is not available in the literature, crystal structures of related thiazole- and benzothiazole-containing ligands bound to their targets reveal distinct binding poses [1]. The smaller, more polar thiazole ring in the target compound is expected to explore different chemical space within a binding pocket, potentially avoiding steric clashes or engaging in unique hydrogen-bonding networks not accessible to the bulkier benzothiazole analog. This structural distinction is non-trivial and must be considered in SAR campaigns.

Structure-Activity Relationship Molecular Recognition Scaffold Comparison

4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide: Evidence-Backed Application Scenarios for Scientific Procurement


In Vivo Pharmacology Studies Requiring a Low-Risk CYP Interaction Profile

The demonstrated weak inhibition of major CYP isoforms (Ki > 50 μM) positions 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide as an ideal candidate for in vivo efficacy or pharmacokinetic studies where minimizing drug-drug interactions and off-target metabolic effects is paramount [1]. Researchers can employ this compound as a cleaner tool to investigate target engagement without the confounding variable of CYP-mediated metabolism, offering a significant advantage over other thiazole derivatives known to be potent CYP inhibitors.

Cell-Based Assays for Target Engagement Across Biological Membranes

With a calculated LogP of 3.26, this compound is predicted to possess favorable passive membrane permeability . This physicochemical property makes it well-suited for cell-based assays designed to evaluate intracellular target engagement or functional activity. Its lipophilicity is balanced to allow penetration across lipid bilayers while maintaining sufficient aqueous solubility for formulation, a key consideration when transitioning from biochemical to cellular assay formats.

Structure-Activity Relationship (SAR) Studies Focusing on the Unsubstituted Thiazole Scaffold

The specific 1,3-thiazol-2-yl moiety of this compound serves as a minimalist, foundational scaffold for systematic SAR exploration [2]. Unlike benzothiazole analogs, this compound allows researchers to probe the essential pharmacophoric contributions of a simple thiazole ring without the steric and electronic interference of a fused benzene ring. This makes it a powerful control compound or starting point for iterative chemical optimization aimed at understanding and improving target affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.